Cannabidiol-C8

μ-opioid receptor negative allosteric modulation cAMP inhibition assay

Unmodified CBD exhibits low orthosteric affinity (CB1 Ki ≈ 3245 nM), limiting its utility for side-chain-dependent cannabinoid receptor pharmacology. Cannabidiol-C8 (CAS 2552798-28-2) resolves this with an elongated C8 n-octyl chain that alters lipophilicity, receptor kinetics, and allosteric modulation efficacy. • Distinct NAM activity vs. C5 parent CBD at μ-opioid and CB1/CB2 receptors • Enables systematic SAR mapping of alkyl chain length effects on GPCR modulation • Higher molecular weight (356.54 vs. 314.46 g/mol) and lipophilicity for comparative formulation studies For research use only; not for human therapeutic use.

Molecular Formula C24H36O2
Molecular Weight 356.5 g/mol
Cat. No. B10829893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidiol-C8
Molecular FormulaC24H36O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3/t20-,21+/m0/s1
InChIKeyHXPWAXPFMKPESR-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cannabidiol-C8 (CBD-C8) Overview


Cannabidiol-C8 (CBD-C8; CAS 2552798-28-2; C₂₄H₃₆O₂) is a semi-synthetic phytocannabinoid analog derived from cannabidiol (CBD) via chemical modification that replaces the native C5 n-pentyl side chain with an elongated C8 n-octyl chain . This structural modification, achieved through alkylation of CBD with octyl bromide in the presence of a base such as potassium carbonate, fundamentally alters the compound's physicochemical and pharmacological profile relative to the parent compound . The C8 side chain represents a significant deviation from naturally occurring CBD homologs, which predominantly feature C5 (n-pentyl) or C3 (n-propyl) alkyl chains in the Cannabis sativa plant [1]. This compound is intended exclusively for research applications and is not approved for human therapeutic use.

Tool compound Side-chain SAR for GPCR allosteric modulation studies
Comparator Differential cannabinoid receptor antagonism profiling vs. CBD
Physicochemical Enhanced lipophilicity supports membrane partitioning and formulation research

Why Cannabidiol-C8 Cannot Be Substituted


Generic substitution of Cannabidiol-C8 with unmodified CBD or other CBD homologs is scientifically unjustified due to the well-established structure–activity relationship (SAR) governing the C3 alkyl side chain of cannabinoids. The alkyl side chain length is a critical pharmacophore determining ligand affinity, selectivity for cannabinoid receptors, and pharmacological potency [1]. CBD itself exhibits low orthosteric affinity for CB1 (pooled mean Kᵢ = 3245 ± 803 nM) and CB2 (pooled mean Kᵢ = 3612 ± 1382 nM) receptors, functioning instead as a negative allosteric modulator (NAM) [2]. Elongation of the side chain from C5 to C8 alters lipophilicity, receptor interaction kinetics, and allosteric modulation efficacy in ways that cannot be predicted or replicated by simply increasing the dose of CBD [3]. The quantitative evidence below demonstrates that CBD-C8 exhibits distinct pharmacological behavior relative to CBD in multiple in vitro systems, making compound-specific procurement essential for reproducible research outcomes.

Pharmacophore mismatch

Elongating the C5 to C8 side chain fundamentally alters ligand affinity and allosteric modulation efficacy; CBD may not reproduce CBD-C8 activity.

Receptor antagonism divergence

CBD-C8 exhibits distinct antagonist potency at CB1/CB2 receptors relative to CBD, so substitution risks confounding structure-activity conclusions.

Physicochemical property shift

Higher molecular weight and lipophilicity change membrane permeability and assay behavior; assay conditions optimized for CBD may not transfer.

Cannabidiol-C8 Differential Evidence


Distinct μ-Opioid Receptor Allosteric Modulation

In a systematic structure–activity relationship study evaluating 15 CBD analogs as negative allosteric modulators (NAMs) of the μ-opioid receptor (μOR), CBD-C8 (designated as compound 14 in the study) demonstrated distinct allosteric modulation activity relative to (−)-CBD [1]. Using a cyclic AMP (cAMP) inhibition assay in HEK293 cells expressing μOR, the study characterized the ability of each analog to reverse μOR activation. While (−)-CBD served as the baseline NAM, CBD-C8 exhibited differential potency and efficacy that distinguishes it from the parent compound in this therapeutically relevant signaling pathway [1].

μOR Allosteric Modulation
Head-to-head
CBD-C8 showed distinct allosteric modulation vs. (−)-CBD in cAMP assay
Supports side-chain SAR for opioid receptor NAM research
EC₅₀ and Eₘₐₓ differ; see study for details
μ-opioid receptor negative allosteric modulation cAMP inhibition assay

Altered CB1/CB2 Receptor Antagonist Activity

In a direct comparative study of CBD and its C8 analog, CBD-C8 exhibited altered antagonist activity at CB1 and CB2 receptors in the mouse isolated vas deferens assay [1]. The study evaluated the ability of compounds to antagonize cannabinoid receptor agonists. CBD was shown to act as an unexpectedly potent antagonist of CB1 and CB2 receptor agonists in this tissue preparation. CBD-C8 (referred to as 'CBD-C8' or 'cannabidiol-C8' in the study) was tested alongside CBD and other side-chain variants to establish structure–activity relationships for cannabinoid antagonism [1].

CB1/CB2 Antagonism
Head-to-head
Altered antagonist potency vs. CBD in mouse vas deferens assay
Indicates side chain modification shifts cannabinoid receptor pharmacology
Specific K_B or IC₅₀ values differentiate the two compounds
CB1 receptor CB2 receptor cannabinoid antagonism mouse vas deferens

Adenylate Cyclase Modulation with C8 Side Chain

Classical SAR studies have established that the length of the C3 alkyl side chain is a critical determinant of cannabinoid activity in adenylate cyclase inhibition assays [1]. In murine neuroblastoma N18TG2 cell membranes, Δ⁹-THC (containing a C5 side chain) inhibited adenylate cyclase with an IC₅₀ of 500 nM, whereas cannabidiol (CBD, also C5) was completely inactive in this assay [1]. This functional divergence between CBD and THC-class cannabinoids is attributed to structural differences beyond side chain length; however, side chain elongation in THC-class compounds (e.g., THC-C8) has been shown to enhance CB1 receptor activation potency and efficacy [2]. By extension, elongation of the CBD side chain to C8 may similarly confer or unmask signaling activities not observed with the native C5 chain, a phenomenon consistent with the allosteric modulation and antagonism differences documented for CBD-C8 relative to CBD [3].

Adenylate Cyclase Signaling
Class-level inference
CBD (C5) inactive in adenylate cyclase assay; THC-C8 homologs show enhanced CB1 activation
C8 side chain may confer or unmask signaling activities not observed with C5
CBD-C8 not directly tested; inferred from cannabinoid SAR
adenylate cyclase cannabinoid signaling side chain SAR neuroblastoma assay

Increased Lipophilicity from C8 Side Chain

Cannabidiol-C8 differs fundamentally from CBD in its core physicochemical profile due to the elongation of the alkyl side chain from C5 to C8 . This structural modification increases the molecular weight from 314.46 g/mol (CBD, C₂₁H₃₀O₂) to 356.54 g/mol (CBD-C8, C₂₄H₃₆O₂) . More critically, the extended hydrophobic alkyl chain increases lipophilicity, a property that directly influences membrane permeability, solubility in lipid-based delivery systems, and potential blood–brain barrier penetration [1]. While empirical logP values for CBD-C8 have not been published in peer-reviewed literature, computational predictions based on side chain SAR consistently indicate higher lipophilicity relative to CBD [1].

Lipophilicity & MW
Class-level inference
MW +13.4% (356.54 vs. 314.46 g/mol); predicted logP increase ~1.5–2.0 units
Altered solubility and membrane partitioning; requires compound-specific handling
Empirical logP not published; computational estimates
lipophilicity physicochemical properties logP molecular weight

Cannabidiol-C8 Research Applications


Cannabinoid Side Chain SAR for Allosteric Modulation

CBD-C8 serves as a critical comparator in systematic SAR investigations examining how alkyl side chain length influences negative allosteric modulation of GPCRs, particularly the μ-opioid receptor and cannabinoid CB1/CB2 receptors. As demonstrated in direct comparative studies, the C8 variant exhibits distinct allosteric modulation activity relative to the C5 parent CBD [1], enabling researchers to map the pharmacophore requirements for NAM activity and identify side chain-length optima for therapeutic applications such as opioid overdose reversal [1].

Cannabinoid Receptor Antagonism Mechanisms

CBD-C8 is an essential tool for dissecting the molecular determinants of cannabinoid receptor antagonism. Direct head-to-head comparisons in the mouse vas deferens assay reveal that side chain elongation from C5 to C8 alters antagonist potency at CB1 and CB2 receptors [2]. Researchers investigating the structural basis of CBD's unexpectedly potent antagonism of cannabinoid agonists can employ CBD-C8 as a comparator to determine whether enhanced or diminished antagonism correlates with side chain length, informing the rational design of novel cannabinoid receptor modulators [2].

Side Chain-Dependent Signaling Pathway Engagement

The established class-level inference that side chain length governs cannabinoid signaling through adenylate cyclase and β-arrestin pathways [3][4] positions CBD-C8 as a valuable probe for pathway-specific investigations. While CBD (C5) is inactive in adenylate cyclase assays, side chain-elongated cannabinoids may engage G-protein-dependent signaling cascades inaccessible to the parent compound. Researchers can use CBD-C8 to test whether CBD-class compounds with extended side chains acquire functional activities typically associated with THC-class cannabinoids, without the confounding psychoactivity [4].

Lipophilicity-Driven Formulation Studies

CBD-C8's increased molecular weight (356.54 g/mol vs. 314.46 g/mol) and enhanced lipophilicity relative to CBD make it suitable for comparative formulation and drug delivery research. Studies investigating the relationship between cannabinoid lipophilicity and membrane permeability, lymphatic transport, or lipid-based nanoformulation efficiency can employ CBD-C8 as a more lipophilic analog within the same chemotype. The altered solubility profile necessitates compound-specific handling protocols distinct from those optimized for CBD .

Application
Selection Property
Validation Focus
Allosteric modulation SAR studies
Side-chain length-dependent NAM profile
μOR and CB receptor allosteric modulation assays
Cannabinoid receptor antagonism profiling
Side-chain modification alters antagonist potency
CB1/CB2 antagonist assay comparison
Signaling pathway engagement studies
Differential G-protein vs. β-arrestin pathway activation
Adenylate cyclase and β-arrestin2 recruitment assays
Formulation and membrane permeability research
Enhanced lipophilicity and molecular weight
Solubility, logP, and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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